Chlorofluoroiodoborane
Description
Structure
2D Structure
Properties
CAS No. |
22095-64-3 |
|---|---|
Molecular Formula |
BClFI |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
chloro-fluoro-iodoborane |
InChI |
InChI=1S/BClFI/c2-1(3)4 |
InChI Key |
GJOBCQCNMCMDGH-UHFFFAOYSA-N |
SMILES |
B(F)(Cl)I |
Canonical SMILES |
B(F)(Cl)I |
Other CAS No. |
22095-64-3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Chlorofluoroiodoborane and Analogues
Directed Synthesis Strategies for Chlorofluoroiodoborane (BClFI)
The synthesis of a tri-substituted haloborane such as BClFI presents a unique challenge due to the rapid halogen exchange reactions that can occur, often leading to a mixture of products. wikipedia.orglibretexts.orgaip.org However, carefully controlled reaction conditions and the selection of appropriate reagents can favor the formation of the desired mixed halide.
Controlled halogenation and ligand exchange are primary routes for the synthesis of mixed haloboranes. These reactions involve the stepwise replacement of halogens on a boron center.
One potential pathway to BClFI could involve the reaction of a dihaloborane with a specific halogenating agent. For instance, dichlorofluoroborane (BCl₂F) could be subjected to a mild iodinating agent. The synthesis of BCl₂F itself can be achieved through the redistribution reaction between boron trichloride (B1173362) (BCl₃) and boron trifluoride (BF₃). wikipedia.orgguidechem.com This equilibrium-driven process typically yields a mixture of BCl₂F and BClF₂. wikipedia.org
Reaction Scheme: Halogen Exchange for BCl₂F Synthesis BCl₃ + BF₃ ⇌ BCl₂F + BClF₂ wikipedia.org
The separation of these mixed halides can be challenging due to their similar volatilities. wikipedia.org Once isolated, BCl₂F could then be treated with an iodinating agent like trimethylsilyl (B98337) iodide (TMSI) in a carefully controlled stoichiometric ratio to promote the exchange of a chlorine atom for an iodine atom.
Another viable approach is through ligand exchange reactions starting from a different boron halide. For example, reacting boron trichloride with a fluoride (B91410) source, such as antimony trifluoride (SbF₃), can introduce fluorine. Subsequent reaction with an iodine source could then yield the target compound. The reactivity of boron trihalides generally follows the order BI₃ > BBr₃ > BCl₃ > BF₃, which can be exploited to direct the substitution sequence. acs.org
The table below summarizes potential ligand exchange reactions for the synthesis of BClFI precursors.
| Starting Material | Reagent | Product(s) | Reaction Type |
| BCl₃ | BF₃ | BCl₂F, BClF₂ | Halogen Exchange wikipedia.org |
| BCl₃ | SbF₃ | BCl₂F, BClF₂ + SbCl₃ | Halogen Exchange |
| BBr₃ | SbCl₃ | BBr₂Cl, BBrCl₂ + SbBr₃ | Halogen Exchange aip.org |
Interactive Data Table: Properties of Boron Trihalides
Below is an interactive table summarizing key properties of common boron trihalides, which are foundational to understanding their reactivity in synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Boron Trifluoride | BF₃ | 67.81 | -99.9 |
| Boron Trichloride | BCl₃ | 117.17 | 12.6 wikipedia.org |
| Boron Tribromide | BBr₃ | 250.52 | 91.3 |
| Boron Triiodide | BI₃ | 391.52 | 210 |
Note: Data for this table is compiled from standard chemical reference sources.
Organoboron compounds serve as versatile intermediates in the synthesis of various boron-containing molecules, including haloboranes. wikipedia.org A strategy for synthesizing BClFI could involve the use of an organoborane precursor where the organic group can be cleaved and replaced by a halogen.
A potential route could start with the hydroboration of an alkene with a haloborane, followed by subsequent halogenation steps. For example, dichloroborane (HBCl₂) can add across a double bond to form an alkyldichloroborane. This intermediate can then undergo controlled halogen exchange.
A more direct approach involves the reaction of trialkylboranes with halogenating agents. rit.edu For instance, a trialkylborane (R₃B) can react with a halogen source to replace one or more alkyl groups with a halogen. By carefully selecting the halogenating agents and reaction conditions, it might be possible to introduce chlorine, fluorine, and iodine sequentially.
Another innovative method is the use of potassium aryltrifluoroborates (K[ArBF₃]) as precursors. researchgate.net These stable salts can react with boron trihalides or aluminum halides to yield aryldihalogenoboranes. researchgate.net A hypothetical extension of this could involve a similar precursor designed to introduce the chloro and iodo groups.
Recent research has also explored the hydroboration of vinyl halides with mesitylborane, leading to (mesityl)(alkyl)haloboranes. univ-rennes.fr This methodology involves a hydroboration/rearrangement sequence where a halogen is transferred from carbon to boron. univ-rennes.fr A similar strategy could potentially be adapted for the synthesis of BClFI.
The table below outlines conceptual synthetic steps using organoboron intermediates.
| Precursor | Reaction Sequence | Intermediate | Target |
| Alkene | 1. Hydroboration with HBCl₂2. Fluorination3. Iodination | Alkyldichloroborane | BClFI |
| Trialkylborane | 1. Chlorination2. Fluorination3. Iodination | R₂BCl, RBCl₂ | BClFI |
| K[ArBF₃] | Reaction with BCl₃ and then an iodine source | ArBCl₂, ArBClF | BClFI |
Interactive Data Table: Organoboron Precursors and Reactions
This table provides examples of organoboron reactions relevant to the synthesis of haloboranes.
| Organoboron Precursor | Reagent(s) | Product Type | Reference |
| Triethylborane | Trifluoroborane | Simple Organoborane | wikipedia.org |
| Alkene | 9-BBN | Dialkylborane | wikipedia.org |
| Aliphatic/Aromatic C-H | Bis(pinacolato)diboron (B136004) | Organoboron Compound | wikipedia.org |
| Terminal Olefins | Hydroboration then Bromination | Anti-Markovnikov Hydrobromination | acs.org |
Molecular Structure, Bonding, and Isomerism: a Theoretical and Spectroscopic Perspective
Quantum Chemical Characterization of Chlorofluoroiodoborane
Quantum chemical methods are indispensable for elucidating the properties of molecules like BClFI, for which experimental data is limited. These computational approaches allow for a detailed examination of the molecule's geometry, electronic landscape, and potential for isomerism.
Computational Geometry Optimization and Conformational Analysis
Theoretical calculations, such as those employing ab initio or density functional theory (DFT) methods, are used to determine the most stable geometric arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. journals.co.za For this compound, a trigonal planar geometry around the central boron atom is expected, consistent with other BX₃ compounds.
Due to the presence of three different halogens, BClFI belongs to the Cₛ point group, meaning it has only one plane of symmetry which contains the boron atom and bisects one of the halogen-boron-halogen angles. The bond angles (F-B-Cl, F-B-I, Cl-B-I) are all predicted to be close to 120°, with slight deviations arising from the differing steric bulk and electronegativity of the fluorine, chlorine, and iodine atoms. The iodine atom, being the largest and least electronegative, would likely lead to a slightly larger Cl-B-I angle compared to the F-B-Cl angle.
Conformational analysis for a simple, rigid molecule like BClFI is straightforward as there are no rotatable single bonds that would give rise to different conformers. The optimized geometry represents the single stable conformation of the molecule.
Table 1: Predicted Geometric Parameters for this compound (BClFI) This table presents theoretically derived estimates based on trends from related boron trihalides. Actual experimental values may differ.
| Parameter | Predicted Value |
|---|---|
| B-F Bond Length (Å) | ~1.31 |
| B-Cl Bond Length (Å) | ~1.75 |
| B-I Bond Length (Å) | ~2.10 |
| ∠ F-B-Cl (°) | ~120 |
| ∠ Cl-B-I (°) | ~120 |
| ∠ F-B-I (°) | ~120 |
Electronic Structure and Bonding Analysis (e.g., Molecular Orbital Theory, NBO Analysis)
The electronic structure of BClFI is characterized by the electron-deficient nature of the central boron atom, which significantly influences its bonding with the halogen atoms. Molecular Orbital (MO) theory describes the formation of bonding and antibonding orbitals from the atomic orbitals of boron and the halogens. The boron atom is sp² hybridized, forming three σ-bonds with the halogens. The remaining p-orbital on boron is vacant, making it a strong Lewis acid. cityu.edu.hk
Natural Bond Orbital (NBO) analysis provides a more localized, chemical perspective on bonding. uni-muenchen.de It partitions the molecular wavefunction into orbitals that correspond to Lewis structures, such as 2-center bonds and lone pairs. uni-muenchen.deuni-rostock.de In BClFI, NBO analysis would reveal highly polar covalent B-X (X = F, Cl, I) bonds. The polarity of these bonds is expected to decrease in the order B-F > B-Cl > B-I, following the trend of halogen electronegativity.
Theoretical Studies of Isomerism in BClFI
For a molecule with the formula BClFI, only one structural isomer is possible, where the fluorine, chlorine, and iodine atoms are all bonded to the central boron atom. Unlike more complex molecules, there are no alternative arrangements of the atoms that would result in a different connectivity, and therefore, no structural isomers exist. Similarly, the planar and rigid nature of the molecule precludes the existence of stereoisomers such as enantiomers or diastereomers.
Vibrational Spectroscopy of this compound (BClFI)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structure and bonding of molecules. ksu.edu.sajascoinc.com Each technique is governed by different selection rules, often providing complementary information. edinst.com For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in the polarizability of the molecule. mt.com
Infrared (IR) Spectroscopic Signatures and Vibrational Assignments
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For BClFI (N=4), this results in 3(4) - 6 = 6 fundamental vibrations. Due to its Cₛ symmetry, all six of these vibrational modes are expected to be both IR and Raman active.
The vibrational modes of BClFI can be broadly categorized as stretching and bending vibrations. There will be three stretching vibrations corresponding to the B-F, B-Cl, and B-I bonds, and three bending vibrations corresponding to the in-plane and out-of-plane deformations of the X-B-Y angles. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds. smu.edu
The B-F stretching vibration is expected to occur at the highest frequency due to the low mass of fluorine and the strong B-F bond. The B-Cl stretch will be at an intermediate frequency, and the B-I stretch will be at the lowest frequency of the three, owing to the increasing mass of the halogen atom. The bending vibrations will generally occur at lower frequencies than the stretching vibrations.
Table 2: Predicted Infrared (IR) Vibrational Frequencies for BClFI These are estimated frequencies based on data from related haloboranes. Band intensities are qualitative predictions.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted IR Intensity |
|---|---|---|
| B-F Stretch | 1350 - 1450 | Strong |
| B-Cl Stretch | 900 - 1000 | Strong |
| B-I Stretch | 700 - 800 | Medium |
| In-plane Bending | 300 - 500 | Medium-Weak |
| Out-of-plane Bend | ~400 | Medium |
Isotopic Labeling Studies in Vibrational Spectroscopy (e.g., ¹⁰B, ¹¹B)
Isotopic labeling is a powerful technique in vibrational spectroscopy for the assignment of normal modes of vibration. libretexts.org By substituting an atom with one of its isotopes, the resulting change in mass alters the vibrational frequencies of the molecule, which can be observed in its infrared (IR) and Raman spectra. libretexts.orgspectroinlets.com This method is particularly insightful for boron compounds due to the presence of two stable isotopes, ¹⁰B (19.9% natural abundance) and ¹¹B (80.1% natural abundance). huji.ac.ilnanalysis.com
The substitution of ¹¹B with the lighter ¹⁰B isotope in a molecule like this compound (BClFI) would lead to a predictable shift in the vibrational frequencies involving the boron atom. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. libretexts.org Therefore, vibrational modes with significant boron atom displacement are expected to shift to higher frequencies (a blueshift) upon substitution with the lighter ¹⁰B isotope. dlr.deaps.org
For instance, studies on boron-doped diamond have shown a discernible blueshift in the intracenter transition energy of ¹⁰B relative to ¹¹B. dlr.de Similarly, research on cubic boron arsenide has demonstrated distinct Raman peaks corresponding to ¹¹B-like and ¹⁰B-like optical vibrational modes. arxiv.org These studies confirm that the isotopic substitution of boron leads to measurable shifts in vibrational spectra, allowing for the precise assignment of boron-related vibrational modes. dlr.dearxiv.org In the context of BClFI, this would be crucial for unequivocally identifying the B-Cl, B-F, and B-I stretching and bending modes. While direct experimental data for BClFI is not available, the principles established in related boron compounds provide a clear framework for how isotopic labeling would elucidate its vibrational spectrum. libretexts.orgnih.gov
The magnitude of the isotopic shift is dependent on the extent to which the boron atom participates in a particular normal mode of vibration. libretexts.org Vibrations that are predominantly localized to the boron atom, such as the symmetric and asymmetric stretching modes of the boron-halogen bonds, would exhibit the most significant isotopic shifts. Conversely, vibrational modes that involve minimal movement of the boron atom would show little to no shift upon isotopic substitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Boron and Halogen Nuclei in BClFI
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of boron-halogen compounds. huji.ac.ilnih.gov The presence of NMR-active nuclei for boron (¹⁰B and ¹¹B) and fluorine (¹⁹F) makes NMR a particularly powerful technique for characterizing molecules like this compound (BClFI). huji.ac.ilsigmaaldrich.com
Boron-11 (¹¹B) NMR Chemical Shifts and Quadrupolar Interactions
Boron-11 is the more commonly studied boron isotope due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment compared to ¹⁰B, resulting in sharper NMR signals. huji.ac.ilacs.org The ¹¹B chemical shift is highly sensitive to the electronic environment around the boron nucleus. sdsu.edustanford.edu In four-coordinate boron compounds, the chemical shifts are typically found in a narrower and more upfield range compared to three-coordinate compounds. aiinmr.com For mixed boron trihalide adducts, the ¹¹B chemical shifts are intermediate between those of the unmixed trihalide adducts, reflecting an intermediate Lewis acid strength. rsc.org
The ¹¹B nucleus possesses a spin of I = 3/2, which means it has a nuclear electric quadrupole moment. ethz.ch This moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction known as quadrupolar interaction. cdnsciencepub.comumanitoba.ca This interaction provides valuable information about the symmetry of the electron distribution around the boron atom. acs.org In solid-state NMR, the quadrupolar coupling constant (Cq), which is a measure of the strength of this interaction, can be determined and correlated with the local geometry and bonding environment. rsc.orgresearchgate.net For instance, larger Cq values are generally observed for boronic acids compared to their corresponding esters, reflecting differences in the electronic structure. researchgate.net In BClFI, the asymmetry of the substitution pattern would be expected to result in a significant EFG and a characteristic quadrupolar-broadened lineshape in the solid-state ¹¹B NMR spectrum. acs.org
| Compound | Coordination Number | ¹¹B Chemical Shift (ppm) | Quadrupolar Coupling Constant (Cq) (MHz) |
|---|---|---|---|
| B₂O₃ (crystalline) | 3 | 14.6 | Not Reported |
| Magnesium Orthoborate | 3 | 22.5 | Not Reported |
| Lanthanum Orthoborate | 3 | Not Reported | 2.74 |
| BF₃·OEt₂ | 4 | -0.5 | Not Reported |
| BH₄⁻ | 4 | -41.5 | Not Reported |
Fluorine-19 (¹⁹F) NMR Analysis and Spin-Spin Coupling with Boron
Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. beilstein-journals.orgslideshare.net The ¹⁹F chemical shift is very sensitive to the electronic environment, making it a powerful probe for structural analysis of fluorinated compounds. rsc.orgnih.gov In the context of mixed boron trihalide adducts, the ¹⁹F chemical shifts provide clear evidence for the formation of mixed-halogen species. rsc.org
A key feature of the ¹⁹F NMR spectrum of a compound like BClFI is the spin-spin coupling between the ¹⁹F nucleus and the boron nuclei (¹⁰B and ¹¹B). researchgate.net Since ¹¹B has a nuclear spin of I = 3/2, it will split the ¹⁹F signal into a 1:1:1:1 quartet. researchgate.net The less abundant ¹⁰B isotope (I = 3) would theoretically split the ¹⁹F signal into a septet, though this is often not resolved due to the lower abundance and broader lines. nanalysis.comresearchgate.net The magnitude of the one-bond coupling constant, ¹J(¹¹B-¹⁹F), is dependent on the geometry and electronic structure of the molecule. nih.gov For example, in boron trifluoride (BF₃), the ¹J(¹¹B-¹⁹F) coupling constant shows a non-linear dependence on temperature in the gas phase. nih.gov Theoretical calculations have shown that vibrational corrections are significant in accurately predicting this coupling constant. nih.gov
Indirect Observation of Mixed Halogen Adducts via NMR
The direct synthesis and isolation of mixed boron trihalides like BClFI are challenging due to their propensity to undergo disproportionation into the more stable unmixed trihalides. However, their formation and existence in solution can be indirectly observed through the NMR spectra of their adducts with Lewis bases. rsc.orgrsc.org
When a Lewis base is added to a solution containing two different boron trihalides (e.g., BCl₃ and BF₃), halogen exchange occurs, leading to the formation of mixed boron trihalide adducts in equilibrium with the unmixed adducts. rsc.orgcdnsciencepub.com These mixed adducts, such as L·BCl₂F and L·BClF₂ (where L is a Lewis base), can be detected by ¹H, ¹¹B, and ¹⁹F NMR spectroscopy. rsc.orgscholaris.caresearchgate.net The appearance of new signals in the ¹¹B and ¹⁹F NMR spectra, with chemical shifts intermediate to those of the parent adducts, provides strong evidence for the formation of these mixed-halogen species. rsc.org The relative intensities of these new peaks can give an indication of the statistical distribution of the halogens among the boron atoms. rsc.org
Solid-State NMR Investigations of B-B and B-X Bonding
Solid-state NMR (SSNMR) spectroscopy is a powerful technique for probing the local structure and bonding in boron-containing materials, including those with boron-boron (B-B) and boron-halogen (B-X) bonds. rsc.orgnih.gov SSNMR experiments can provide information on both the quadrupolar interaction and the chemical shift anisotropy (CSA), which are sensitive to the local electronic and molecular environment of the boron nucleus. acs.org
For compounds with B-B bonds, ¹¹B SSNMR can be used to measure the J-coupling constant between adjacent boron nuclei, which provides direct insight into the nature of the B-B bond. rsc.orgrsc.org Studies have shown a correlation between the magnitude of the J-coupling and the B-B bond strength and the hybridization of the boron orbitals involved in the bond. rsc.org
In the case of B-X bonds, SSNMR can be used to characterize the boron chemical shift tensors and the electric field gradient (EFG) tensors. researchgate.netpascal-man.com The analysis of these tensors provides detailed information about the geometry and electronic structure around the boron atom. acs.org For instance, high-field ¹¹B SSNMR studies have been used to definitively characterize the anisotropic shielding in tricoordinate boron compounds. pascal-man.com While direct SSNMR data for BClFI is unavailable, the techniques applied to other boron halides and diboron (B99234) compounds demonstrate the potential of SSNMR to provide a detailed understanding of the B-Cl, B-F, and B-I bonds in this mixed halide. nih.govmdpi.comrsc.org
Advanced Spectroscopic Techniques for Structural Elucidation
While conventional one-dimensional NMR provides significant information, advanced spectroscopic techniques offer deeper insights into the structure and dynamics of complex molecules like this compound. In the solid state, techniques such as Magic-Angle Spinning (MAS) and Multiple-Quantum MAS (MQMAS) are employed to improve spectral resolution for quadrupolar nuclei like ¹¹B. ethz.chmdpi.com MQMAS experiments can resolve signals from crystallographically distinct boron sites that overlap in standard MAS spectra. rsc.org
Furthermore, heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), could be adapted for the solution-state study of BClFI adducts to establish through-bond connectivity between ¹¹B, ¹⁹F, and other nuclei in the Lewis base. In the solid state, techniques like Cross-Polarization (CP) from abundant nuclei (like ¹H in an adduct) to ¹¹B can enhance the signal of the less sensitive boron nucleus. pascal-man.com Double-resonance experiments, such as those correlating ¹¹B and ³¹P in borane-phosphane adducts, can provide direct evidence of through-space or through-bond interactions. mdpi.com For B-B bonded systems, Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) type experiments, adapted for quadrupolar nuclei, could potentially probe ¹¹B-¹¹B connectivity directly. rsc.org These advanced methods, while not yet applied to BClFI, represent the forefront of spectroscopic analysis for complex inorganic molecules.
Reactivity Profiles and Mechanistic Investigations of Chlorofluoroiodoborane
Lewis Acidity of BClFI
The capacity of a boron trihalide to accept an electron pair is a defining feature of its chemistry. For a mixed halide such as BClFI, its Lewis acidity is understood by comparing it to the well-studied symmetric boron trihalides.
Comparative Lewis Acidity within the Boron Trihalide Series
Contrary to expectations based solely on the electronegativity of the halogens, the experimentally determined Lewis acidity of the boron trihalide series increases down the group: BF₃ < BCl₃ < BBr₃ < BI₃. doubtnut.compku.edu.cndoubtnut.com One would predict that the highly electronegative fluorine atom in boron trifluoride (BF₃) would make the boron center most electron-deficient and thus the strongest Lewis acid. However, the opposite is true. youtube.com
This established trend provides a framework for predicting the Lewis acidity of chlorofluoroiodoborane. The acidity of BClFI is anticipated to be intermediate among the symmetric trihalides. Its precise strength relative to other mixed halides, such as BCl₂F or BBrF₂, would depend on the specific Lewis base it interacts with. For weak Lewis bases, the trend may even be reversed, with fluorine-containing boranes showing stronger acidity due to dominant electrostatic interactions. acs.org For most strong bases, however, the presence of the less electronegative and more polarizable iodine and chlorine atoms is expected to render BClFI a significantly stronger Lewis acid than BF₃.
Theoretical Interpretations of Lewis Acidity (e.g., π-back-bonding, electron affinity, polarizability)
Several theoretical models have been proposed to explain the anomalous Lewis acidity trend in boron trihalides, which can be extended to understand the properties of BClFI.
π-Back-bonding : This is the most widely cited explanation. doubtnut.comyoutube.com It posits that a lone pair of electrons from a halogen's p-orbital is donated back into the empty pz-orbital of the sp²-hybridized boron atom. This creates a partial π-bond, delocalizing electron density onto the boron and reducing its electron deficiency, thereby weakening its Lewis acidity. The efficiency of this back-donation depends on the overlap between the boron and halogen p-orbitals. The overlap is most effective for fluorine (2p-2p) and decreases significantly with the larger chlorine (3p), bromine (4p), and iodine (5p) atoms. youtube.com Consequently, BF₃ experiences the most significant π-back-bonding, making it the weakest Lewis acid in the series. In BClFI, the degree of π-back-bonding would be an average of the contributions from F, Cl, and I, resulting in a Lewis acidity greater than that of BF₃.
Reorganization Energy : Upon forming an adduct with a Lewis base, the boron trihalide molecule must distort from its planar trigonal geometry to a pyramidal tetrahedral-like structure. researchgate.netnih.gov This geometric change, known as reorganization or pyramidalization, requires energy. The energy needed is highest for BF₃ because its B-F bonds are shorter and stronger. acs.org It takes more energy to lengthen these bonds and decrease the F-B-F bond angles than it does for the longer, weaker bonds in BCl₃ or BBr₃. acs.org This high reorganization energy for BF₃ makes adduct formation less favorable. For BClFI, the reorganization energy would be an intermediate value, contributing to its position in the acidity series.
Electron Affinity and Polarizability : The electron affinity of the boron trihalides increases from BF₃ to BBr₃, a trend that parallels their Lewis acidity. unlp.edu.ar A higher electron affinity indicates a greater ability to accept electrons. Furthermore, the polarizability of the boron center, influenced by the attached halogens, is a key factor. acs.org The larger and less electronegative halogens (Cl, I) are more polarizable than fluorine, which enhances the stability of the transition state during adduct formation.
The following table summarizes key energetic and electronic properties of symmetric boron trihalides, providing context for the expected properties of BClFI.
| Property | BF₃ | BCl₃ | BBr₃ | BI₃ |
| Lewis Acidity Order (vs. Strong Bases) | Weakest | Intermediate | Stronger | Strongest |
| Reorganization Energy (kcal/mol) | ~25 | ~17 | ~15 | N/A |
| B-X Bond Dissociation Energy (kcal/mol) | 154 | 106 | 89 | 69 |
| Electron Affinity (eV) | < 0.0 | 0.33 | 0.82 | N/A |
| Data compiled from various computational and experimental sources. acs.orgunlp.edu.ar |
Formation and Characterization of Lewis Acid-Base Adducts with BClFI
Boron trihalides readily form stable tetra-coordinate adducts with a wide range of Lewis bases, such as amines, ethers, and phosphines. researchgate.net The formation of an adduct with BClFI would proceed via the donation of a lone pair from the Lewis base into the vacant pz-orbital of the boron atom, resulting in the formation of a coordinate covalent bond.
While specific isolation and characterization of a BClFI adduct are not widely documented, studies on halogen redistribution in the presence of Lewis bases strongly support their formation in solution. For instance, mixing a Lewis base like trimethylamine (B31210) with different symmetric boron trihalides leads to the formation of all 20 possible mixed-halide adducts, including Me₃N·BClFI, which can be identified by NMR spectroscopy. researchgate.net
The characterization of such an adduct would rely heavily on multinuclear NMR spectroscopy. aip.orgscholaris.ca
¹¹B NMR : The ¹¹B chemical shift is highly sensitive to the substituents on the boron atom. huji.ac.ilsdsu.edu For a tetracoordinate BClFI adduct, the chemical shift would appear in the region typical for tetra-coordinate boron, and its precise value would be distinct from adducts of symmetric or di-halogenated boranes.
¹⁹F NMR : The ¹⁹F NMR spectrum would provide a clear signal for the fluorine environment, and its coupling to the ¹¹B nucleus would confirm the B-F bond.
Influence of Halogen Identity on Adduct Stability and Dynamics
The stability of a Lewis acid-base adduct is directly related to the strength of the Lewis acid. For strong bases, the stability of boron trihalide adducts increases in the order BF₃ < BCl₃ < BBr₃ < BI₃. pku.edu.cnresearchgate.net This trend is primarily governed by the lower reorganization energy and greater covalent character of the B-N (or B-O) bond in adducts of the heavier trihalides. researchgate.net
For an adduct of BClFI, the stability would be intermediate. The presence of the fluorine atom would introduce some destabilizing effect due to its propensity for π-back-bonding in the free acid, while the chlorine and iodine atoms would enhance stability. The resulting B-L (where L is the Lewis base) bond strength would reflect a balance of these competing influences.
The dynamics of these adducts can also be complex. In solution, adducts of mixed boron halides can undergo rapid donor-acceptor bond-breaking and reformation. The rates for this process generally decrease for adducts with heavier halogens (BF₃ > BCl₃ > BBr₃ > BI₃), indicating that the BClFI adduct would have an intermediate lability. researchgate.net
Halogen Exchange and Redistribution Dynamics Involving BClFI
Mixed boron halides like BClFI are often components of complex equilibrium mixtures due to rapid halogen exchange or "scrambling" reactions.
Kinetics and Thermodynamics of Interhalogen Exchange
Halogen exchange among boron trihalides is a well-known phenomenon. When two different symmetric boron trihalides, such as BF₃ and BCl₃, are mixed, they rapidly redistribute their halogens to form mixed species like BF₂Cl and BFCl₂. acs.org The formation of BClFI would occur in a mixture containing a source of fluorine, chlorine, and iodine attached to boron.
The kinetics of these exchange reactions are typically very fast and are often catalyzed by the presence of even trace amounts of Lewis bases. The mechanism is believed to proceed through a bridged transition state involving a five-coordinate boron atom, which facilitates the halogen transfer. researchgate.net In the absence of a catalyst, the reaction is much slower.
Kinetic studies on related systems, such as the exchange between alkyl halides (RY) and boron trihalides (BX₃), show complex rate laws that depend on the concentrations of both reactants, suggesting the initial formation of a weak adduct that precedes the exchange. rsc.org
From a thermodynamic perspective, the redistribution of halogens is often close to statistical, meaning the various mixed and symmetric species are formed in proportions governed by random distribution, with only small enthalpy changes driving the equilibrium in one direction or another. For example, the enthalpy of formation for BF₂Cl and BFCl₂ from BF₃ and BCl₃ has been calculated and measured. osti.gov This implies that BClFI would exist in equilibrium with other species like BF₂Cl, BCl₂I, BF₃, BCl₃, and BI₃ in any mixture where the three halogens are present. The relative stability of these adducts can influence the position of the equilibrium; for instance, with dimethyl sulfide (B99878) as a base, fluorine is found to be "incompatible" with heavier halogens, and mixed adducts containing fluorine are present only in small amounts at equilibrium. researchgate.net
Postulated Bridged Transition States and Five-Coordinate Boron Intermediates
The reactivity of mixed boron trihalides, including this compound, is significantly influenced by their ability to undergo halogen exchange reactions. These redistribution reactions are believed to proceed through transient, higher-coordinate boron species. The prevailing mechanistic hypothesis involves the formation of a dimeric, bridged transition state where two boron centers are linked by two halogen atoms.
In this proposed mechanism, a four-centered transition state allows for the scrambling of halogens between the boron atoms. This is facilitated by the Lewis acidic nature of the boron center, which can accept a pair of electrons from a halogen atom of another borane (B79455) molecule. This interaction leads to the formation of a five-coordinate boron intermediate. While these intermediates are transient and highly reactive, their existence is supported by kinetic studies of halogen exchange reactions between alkyl halides and boron trihalides.
The stability of these bridged structures is influenced by the nature of the halogens involved. The tendency to form these dimers increases with the size and polarizability of the halogen atom. Therefore, in a molecule like this compound, the iodine and chlorine atoms would be more likely to participate in bridging than the fluorine atom.
Role of Lewis Acids in Facilitating Halogen Scrambling
Boron trihalides are archetypal Lewis acids due to the vacant p-orbital on the boron atom. mdpi.com This Lewis acidity is the primary driver for the halogen scrambling reactions observed in mixed boron trihalides such as this compound. The relative Lewis acidity of boron trihalides follows the trend BI3 > BBr3 > BCl3 > BF3, which is opposite to the trend of electronegativity of the halogens. nih.govlibretexts.org This is explained by the degree of π-backbonding from the filled p-orbitals of the halogen to the empty p-orbital of the boron, which is strongest for the boron-fluorine bond. libretexts.orgchemrxiv.org
In the context of halogen scrambling, a stronger Lewis acid can abstract a halide from a weaker Lewis acidic boron center, facilitating the exchange. For instance, in a mixture containing various boron trihalides, the more Lewis acidic species will promote the redistribution of halogens. This process can be considered autocatalytic, where one molecule of a boron trihalide acts as a Lewis acid to activate another.
The mechanism involves the formation of a Lewis acid-base adduct, which then proceeds through the previously mentioned bridged transition state. The strength of the Lewis acid influences the rate of this exchange. The presence of stronger Lewis acids can significantly accelerate the attainment of equilibrium in a mixture of mixed boron trihalides.
Reactions with Nucleophilic and Electrophilic Species
Electrophilic Halogen Exchange with Transition-Metal Complexes
Mixed boron trihalides, owing to their Lewis acidity, can engage in electrophilic halogen exchange reactions with various substrates, including transition-metal complexes. A notable example is the facile exchange of halogens between boron trihalides and transition-metal perfluoroalkyl complexes. acs.orgacs.org This reaction provides a novel route for the synthesis of reactive transition-metal haloalkyl complexes.
In such a reaction, the boron trihalide acts as an electrophile, abstracting a halide from the transition metal center, while a halogen from the borane is transferred to the metal. The reaction is driven by the formation of a more stable boron-halogen bond. For this compound, its reactivity in such exchanges would be influenced by the relative strengths of the B-Cl, B-F, and B-I bonds and the nature of the transition-metal complex.
Reactions with Organometallic Reagents
The reaction of boron trihalides with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), is a fundamental method for the formation of carbon-boron bonds. acs.org These reactions proceed via nucleophilic substitution at the boron center. For a mixed trihalide like this compound, the reaction with an organometallic reagent would lead to the displacement of one or more halogen atoms to form an organoborane.
The selectivity of halide displacement would depend on the relative lability of the boron-halogen bonds (B-I > B-Br > B-Cl > B-F) and the reaction conditions. The iodine atom in this compound would be the most susceptible to nucleophilic attack by an organometallic reagent. By controlling the stoichiometry of the organometallic reagent, it is possible to achieve selective substitution.
| Organometallic Reagent | Expected Product with BClFI | Comments |
| 1 equivalent RMgX | R-B(Cl)F + MgXI | The most labile halogen (Iodine) is substituted first. |
| 2 equivalents RMgX | R2-B(F) + MgXI + MgXCl | Further substitution replaces the chlorine atom. |
| 3 equivalents RMgX | R3B + MgXI + MgXCl + MgXF | Complete substitution leads to a trialkylborane. |
This table presents the expected products based on the general reactivity of mixed boron trihalides with organometallic reagents.
Cleavage Reactions Mediated by Mixed Boron Trihalides
Boron trihalides are powerful reagents for the cleavage of ether linkages. acs.org The strength of the Lewis acid plays a crucial role in this reaction, with BBr3 being a particularly effective reagent. Mixed boron trihalides like this compound would also be capable of mediating such cleavage reactions. The reactivity would likely be intermediate between that of the parent homohalides.
The mechanism involves the coordination of the Lewis acidic boron center to the oxygen atom of the ether, followed by nucleophilic attack of a halide on one of the adjacent carbon atoms. The choice of the boron trihalide can influence the selectivity of the cleavage in unsymmetrical ethers.
Radical Reactions Involving Borane Halides
Recent studies have shown that boron trihalides can participate in radical reactions, acting as halogen radical donors. rsc.org This expands the synthetic utility of these compounds beyond their traditional role as Lewis acids. For example, boron tribromide, in the presence of oxygen as a radical initiator, can act as a bromide radical donor. rsc.org
This reactivity can be extended to mixed boron trihalides. In this compound, the weaker boron-iodine bond would be the most likely to undergo homolytic cleavage to generate an iodine radical. These boron-centered radicals can participate in various transformations, including the halogenation of organic molecules with novel selectivity that cannot be achieved through traditional acid-mediated pathways. rsc.org The ability of boron to stabilize an adjacent unpaired electron is a key feature that facilitates these radical processes. nih.gov
| Boron Halide | Bond Dissociation Energy (approx. kJ/mol) | Potential Radical Generated |
| B-F | 613 | F• |
| B-Cl | 444 | Cl• |
| B-Br | 368 | Br• |
| B-I | 267 | I• |
This table provides approximate bond dissociation energies for boron-halogen bonds, indicating the relative ease of radical formation.
Mechanism of Action in Catalytic Cycles
While specific catalytic applications of this compound have not been documented, its mechanism of action in hypothetical catalytic cycles can be inferred from its structural and electronic properties. As a mixed trihaloborane, it possesses a highly electrophilic, electron-deficient boron center, making it a potent Lewis acid. This characteristic is central to its potential role in catalysis, primarily through the activation of Lewis basic substrates or reagents.
The primary mode of action for boranes in catalysis is the activation of substrates through coordination. The empty p-orbital on the boron atom of this compound can readily accept a pair of electrons from a Lewis basic substrate (e.g., a carbonyl, imine, or ether). This coordination has two major effects:
Increased Electrophilicity: Upon coordination, the borane withdraws electron density from the substrate, making the substrate significantly more electrophilic and susceptible to nucleophilic attack. For example, the coordination of this compound to the oxygen atom of a ketone would render the carbonyl carbon more positive and thus more reactive towards a nucleophile.
Geometric Alteration: The coordination can alter the geometry and electronic distribution of the substrate, potentially favoring a specific reaction pathway or stereochemical outcome.
The Lewis acidity of trihaloboranes follows the trend BI₃ > BBr₃ > BCl₃ > BF₃. This order is counterintuitive based on halogen electronegativity but is explained by the degree of π-donation from the halogen lone pairs to the empty boron p-orbital. This back-bonding is strongest for fluorine and weakest for iodine. For the mixed haloborane BClFI, the Lewis acidity would be expected to be substantial, likely falling between that of BCl₃ and BI₃, as the cumulative electron-withdrawing inductive effects of the halogens are modulated by their differing capacities for π-donation. This potent, tunable Lewis acidity would be the cornerstone of its role in activating substrates.
Table 1: Comparison of Relative Lewis Acidity of Selected Boranes
| Compound | Relative Lewis Acidity | Primary Reason for Acidity Level |
| Boron Trifluoride (BF₃) | Weakest | Strong B-F π-back-bonding reduces the electron deficiency of the boron center. |
| Boron Trichloride (B1173362) (BCl₃) | Intermediate | Weaker B-Cl π-back-bonding compared to BF₃ leads to a more Lewis acidic boron. |
| Boron Triiodide (BI₃) | Strongest | Negligible B-I π-back-bonding results in a highly electrophilic boron center. |
| This compound (BClFI) (Hypothetical) | Strong | A combination of strong inductive withdrawal from all halogens, with less effective overall π-donation compared to BF₃ or BCl₃, would result in high Lewis acidity. |
The direct role of haloboranes like this compound as the primary boron source in common palladium-catalyzed borylation reactions (such as the Miyaura borylation) is unlikely. These reactions typically utilize diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) or hydroboranes like pinacolborane (HBpin). nih.govresearchgate.netorganic-chemistry.org The standard catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boryl group from the diboron or hydroborane reagent, and concluding with reductive elimination to yield the arylboronate ester. researchgate.netorganic-chemistry.org
However, a highly Lewis acidic borane could play a crucial, albeit indirect or alternative, role in such catalytic processes:
Halide Abstraction/Substrate Activation: In a hypothetical scenario, this compound could function as a co-catalyst or activator. Its strong Lewis acidity could facilitate the oxidative addition step by coordinating to the halide of the aryl halide substrate (Ar-X). This interaction would polarize the C-X bond, making it more susceptible to cleavage and facilitating the addition to the palladium center.
Transmetalation Mediator: While speculative, the Lewis acid could potentially mediate the transmetalation step. It might interact with the borylating agent or the palladium complex to facilitate the transfer of the boryl group.
Alternative Borylation Pathways: Outside of the traditional palladium cycle, strong Lewis acids are known to mediate other types of borylation reactions. It is conceivable that this compound could catalyze the direct borylation of certain activated C-H bonds or participate in frustrated Lewis pair (FLP) chemistry to achieve borylation under specific conditions.
The mechanism of palladium-catalyzed borylation is complex and can vary with the specific reagents and conditions used. researchgate.net A proposed general cycle is often cited where the key step is the transfer of the boryl moiety to the palladium center.
Table 2: Hypothetical Roles of this compound in a Palladium-Catalyzed Borylation Cycle
| Catalytic Step | Standard Reagents | Hypothetical Role of this compound |
| Oxidative Addition | Aryl Halide (Ar-X), Pd(0)Lₙ | Co-catalyst: Activates the Ar-X bond via Lewis acid coordination to the halide (X), facilitating addition to palladium. |
| Transmetalation | [Ar-Pd(II)-X]Lₙ, B₂pin₂ | Mediator (Speculative): Could potentially interact with the palladium complex or borylating agent to lower the energy barrier for boryl group transfer. |
| Reductive Elimination | [Ar-Pd(II)-Bpin]Lₙ | No direct role anticipated: This step is typically intramolecular. |
Advanced Theoretical and Computational Investigations of Chlorofluoroiodoborane
High-Level Ab Initio and Density Functional Theory (DFT) Studies
High-level ab initio and Density Functional Theory (DFT) are powerful computational tools for exploring the fundamental properties of molecules like chlorofluoroiodoborane from first principles. These methods allow for the detailed examination of the molecule's electronic structure and behavior without the need for empirical data. DFT calculations, for instance, have been successfully used to study the molecular structure and vibrational frequencies of various haloboranes.
For a molecule like this compound, DFT calculations would likely be performed using a functional such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to obtain an optimized molecular geometry. Such calculations would reveal bond lengths and angles, providing a foundational understanding of its structure.
Energetic Landscapes and Reaction Pathways
Computational chemistry provides the tools to map out the energetic landscapes of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, potential reaction pathways can be elucidated. For instance, the hydrolysis of haloboranes has been a subject of theoretical investigation, and similar methodologies could be applied to understand the reaction of this compound with water.
DFT calculations can be employed to locate transition state structures and compute the activation energies for various potential reactions, such as nucleophilic substitution or complex formation. This would allow for a comparison of the feasibility of different reaction pathways, guiding experimental efforts. The study of related frustrated Lewis pairs, which often involve boranes, highlights the intricate reaction mechanisms that can be uncovered through computational means.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound would be critical in predicting its reactivity. libretexts.orgtaylorandfrancis.comwikipedia.orgfiveable.meyoutube.com
Given the trigonal planar geometry of this compound, the boron atom possesses an empty p-orbital, which would be the primary component of the LUMO. This makes the boron center a strong Lewis acid, susceptible to attack by nucleophiles. The varying electronegativity of the halogen substituents (I < Cl < F) would influence the energy of the LUMO and the positive charge on the boron atom, thereby modulating its Lewis acidity. The HOMO would likely be composed of the lone pair orbitals of the halogen atoms. FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound.
Below is a hypothetical data table illustrating the potential impact of halogen substitution on the FMO energies of mixed haloboranes, based on general chemical principles.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| BCl2F | -12.5 | -1.8 | 10.7 |
| BClFI | -12.2 | -2.1 | 10.1 |
| BFI2 | -11.9 | -2.4 | 9.5 |
Note: This table contains hypothetical data for illustrative purposes.
Thermodynamic Stability and Kinetic Barriers for Isomerization/Decomposition
The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation using high-level ab initio methods. Comparing this value to those of its potential isomers or decomposition products would reveal its relative stability. Isomerization in mixed haloboranes, involving the exchange of halogen atoms, is a plausible process. Computational methods can be used to determine the kinetic barriers for such isomerizations, providing insight into the conditions under which the molecule would be stable. nih.govnih.govmdpi.com
Decomposition pathways for this compound could involve the elimination of a diatomic halogen molecule or other fragmentation processes. DFT calculations can model these pathways and determine the associated activation energies, thereby predicting the thermal stability of the compound. For example, the decomposition of various boron-containing species has been computationally investigated to understand their stability and reactivity.
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While gas-phase calculations provide fundamental insights, the behavior of this compound in solution is crucial for practical applications. Molecular dynamics (MD) simulations can be employed to model the interactions between this compound and various solvent molecules. nih.govnih.govresearchgate.net These simulations track the motions of atoms over time, providing a dynamic picture of the solute-solvent interactions.
MD simulations can reveal information about the solvation shell structure, coordination numbers, and the orientation of solvent molecules around the this compound solute. This information is valuable for understanding how the solvent influences the reactivity and stability of the compound. For instance, in a polar solvent, the solvent molecules would be expected to coordinate with the Lewis acidic boron center, potentially affecting its reactivity.
Computational Prediction of Novel Reactivity and Synthetic Strategies
Computational chemistry serves as a powerful tool for the in silico design of new reactions and synthetic strategies. nih.govtesisenred.netnih.gov By simulating the interactions of this compound with a wide range of potential reactants, novel reactivity patterns can be predicted. For example, its utility in frustrated Lewis pair chemistry or as a catalyst could be explored computationally.
Computational screening of different precursors and reaction conditions can help in devising efficient synthetic routes to this compound and its derivatives. The prediction of reaction outcomes can significantly reduce the experimental effort required to discover new chemical transformations. The insights gained from such computational studies can guide the development of new applications for this and other mixed haloboranes in various fields of chemistry.
Q & A
Q. What are the established synthetic routes for Chlorofluoroiodoborane, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves halogen-exchange reactions under controlled atmospheres (e.g., anhydrous conditions). For example, substituting iodine in boron triiodide with chlorine/fluorine precursors requires precise stoichiometric ratios and cryogenic temperatures to prevent side reactions. Yield optimization can be achieved via gas-phase chromatography for real-time monitoring . Characterization of purity should combine NMR (<sup>11</sup>B, <sup>19</sup>F) and mass spectrometry to confirm halogen ratios .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer: Infrared (IR) spectroscopy identifies B-X (X = Cl, F, I) stretching frequencies, while Raman spectroscopy differentiates symmetric vs. asymmetric bonding modes. X-ray crystallography is critical for resolving geometric isomerism, but low thermal stability may necessitate rapid data collection at synchrotron facilities. Computational DFT simulations (e.g., B3LYP/cc-pVTZ) can predict vibrational spectra for cross-validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer: Given its reactivity with moisture and organics, use inert-gas gloveboxes for synthesis and storage. Toxicity assessments should reference analogous compounds (e.g., ClF3) for hazard profiling, including acute inhalation LC50 values and dermal exposure limits. Emergency protocols must address hydrolysis byproducts (e.g., HF, HCl) using neutralization traps .
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermal decomposition pathways of this compound?
Methodological Answer: Employ thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to track gas-phase decomposition products. Isothermal studies at varying pressures (10<sup>−3</sup>–10<sup>3</sup> Torr) can elucidate kinetic parameters. Pre-test/post-test designs with control groups (e.g., substituting iodine with bromine) help isolate decomposition mechanisms .
Q. What strategies resolve contradictions in reported reactivity data of this compound with nucleophiles?
Methodological Answer: Systematic variable testing (solvent polarity, temperature, steric effects) is critical. For example, conflicting Lewis acidity rankings may arise from solvent coordination; use Gutmann-Beckett parameters to quantify acceptor numbers. Reproducibility requires strict moisture exclusion, validated via Karl Fischer titration of solvents .
Q. How can computational models predict the electronic structure and reactivity of this compound?
Methodological Answer: Ab initio methods (e.g., CCSD(T)/aug-cc-pVQZ) calculate bond dissociation energies and charge distribution. Molecular dynamics (MD) simulations under simulated reaction conditions (e.g., solvated environments) test thermodynamic stability. Validate models against experimental XPS data for core-electron binding energies .
Q. What methodologies integrate experimental and computational data to refine this compound’s spectroscopic parameters?
Methodological Answer: Develop a feedback loop: experimental IR/Raman data inform basis-set selection in DFT calculations, while computational results guide targeted experiments (e.g., isotopic labeling). Multivariate analysis (e.g., PCA) identifies outliers in datasets, reducing systematic errors. Cross-disciplinary collaboration with theoretical chemists ensures alignment of assumptions .
Contradiction Analysis and Theoretical Frameworks
Q. How does the choice of theoretical framework influence mechanistic studies of this compound’s halogen-exchange reactions?
Methodological Answer: Marcus theory may explain electron-transfer kinetics in gas-phase reactions, whereas frontier molecular orbital (FMO) theory better describes solvent-mediated pathways. Researchers must explicitly state framework assumptions (e.g., adiabatic vs. non-adiabatic transitions) and validate against kinetic isotope effects (KIE) .
Q. What protocols ensure reproducibility in studies of this compound’s stability under varying environmental conditions?
Methodological Answer: Standardize humidity controls (<1 ppm H2O) using molecular sieves and real-time monitoring via quartz crystal microbalance (QCM). Replicate studies across multiple labs with shared calibration standards (e.g., NIST-traceable thermocouples). Publish raw datasets with metadata (e.g., glovebox O2/H2O levels) to enhance transparency .
Data Collection and Analysis
How should researchers structure questionnaires or surveys for collaborative studies on this compound’s applications?
Methodological Answer: Design Likert-scale surveys to quantify interdisciplinary challenges (e.g., synthesis scalability vs. computational cost). Avoid leading questions; instead, use open-ended prompts like, “Describe methodological barriers in reconciling experimental and computational data.” Pilot testing with a focus group ensures clarity and reduces bias .
Q. What statistical methods address variability in this compound’s reactivity datasets?
Methodological Answer: Apply ANOVA to compare reaction yields across synthetic batches, identifying outliers via Grubbs’ test. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis). Machine learning (e.g., random forest regression) can predict reactivity trends from descriptor variables (e.g., electronegativity, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
